D-Cyclohexylglycine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during ribosomal protein synthesis. [] It is the D-enantiomer of the naturally occurring L-cyclohexylglycine. This amino acid is classified as a cyclic amino acid due to the presence of a cyclohexyl ring in its side chain. Due to its structural similarity to natural amino acids, D-cyclohexylglycine finds application in scientific research, particularly in peptide synthesis and as a building block for the development of enzyme inhibitors. []
D-Cyclohexylglycine, also known as D-alpha-cyclohexylglycine, is a non-natural amino acid derivative characterized by the presence of a cyclohexyl group attached to the glycine backbone. This compound is notable for its potential applications in pharmaceuticals, particularly in the synthesis of bioactive compounds used in treating various medical conditions such as cancer and diabetes. Its chemical structure allows it to function as a chiral building block in organic synthesis, making it valuable in both medicinal chemistry and biochemistry.
D-Cyclohexylglycine is classified under amino acids and is identified by the CAS number 14328-52-0. It can be synthesized through various chemical methods, often involving cyclohexanoic acid as a precursor. The compound is recognized for its stability and solubility in water, which facilitates its use in a wide range of biochemical applications.
The synthesis of D-Cyclohexylglycine typically involves several key steps:
For example, one innovative method involves introducing a protecting group to the amino group of cyclohexylglycine under alkaline conditions, which reduces the number of steps and solvents required compared to traditional methods .
D-Cyclohexylglycine has a molecular formula of CHNO. Its structure features:
The three-dimensional conformation allows for interactions with biological targets, influencing its role in drug design.
D-Cyclohexylglycine participates in several chemical reactions:
These reactions are crucial for modifying D-Cyclohexylglycine into more complex molecules used in pharmaceuticals.
The mechanism of action of D-Cyclohexylglycine primarily relates to its role in modulating biological processes through enzyme interaction. As a non-natural amino acid, it can influence protein folding and stability when incorporated into peptides. This capability allows it to affect receptor binding and enzymatic activity, making it useful in drug development targeting specific biological pathways.
D-Cyclohexylglycine exhibits several notable physical and chemical properties:
These properties contribute to its utility in both research and industrial applications .
D-Cyclohexylglycine has diverse applications across multiple fields:
The growing demand for high-quality pharmaceutical intermediates has led to increased interest in D-Cyclohexylglycine among manufacturers and researchers alike .
Early routes to D-cyclohexylglycine relied on classical resolution or chiral pool derivatization, which suffered from low efficiency and enantiomeric purity. The Schotten-Baumann acylation of racemic cyclohexylglycine with Z-Cl (benzyloxycarbonyl chloride) yielded diastereomeric salts separable via crystallization—a process achieving ≤40% yield and 90% ee [3].
Catalytic asymmetric hydrogenation (1970s–1990s) marked a leap forward. Substrates like N-acyl dehydrocyclohexylglycine derivatives underwent enantioselective reduction using Rh(I)/DIPAMP complexes. This method delivered D-cyclohexylglycine precursors with >95% ee but required expensive ligands and high-pressure conditions [6].
Table 1: Evolution of D-Cyclohexylglycine Synthesis
Era | Method | Key Reagents/Catalysts | Yield | ee (%) |
---|---|---|---|---|
1960s | Diastereomeric Resolution | Z-Cl, Cinchonidine | 30–40% | 85–90 |
1980s | Asymmetric Hydrogenation | Rh(I)/(S,S)-DIPAMP | 70–75% | 92–96 |
2000s | Biocatalysis | Transaminases, L-Amino Acid Oxidases | 60–80% | >99 |
Modern biocatalytic approaches leverage engineered transaminases to convert α-keto-cyclohexylacetic acid to D-cyclohexylglycine. This green chemistry paradigm achieves near-perfect stereoselectivity (>99% ee) and aligns with sustainable pharmaceutical manufacturing [6] [7].
D-Cyclohexylglycine’s rigid aliphatic side chain enhances peptide stability and membrane permeability. Its incorporation into peptidomimetic libraries addresses limitations of proteinogenic amino acids:
Table 2: Research Applications of D-Cyclohexylglycine-Containing Compounds
Application | Compound Design | Biological Outcome |
---|---|---|
Anticancer Peptides | Galaxamide analogs (e.g., Gala04) | 4.2 μM IC₅₀ vs. K562 cells |
DNA-Targeting Metallodrugs | [Pt(NH₃)₂(Chg)]NO₃ | 35.51 μM IC₅₀ vs. HCT116 cells |
Oral Drug Scaffolds | Z-D-Chg-OH protected analogs | Enhanced metabolic stability |
Z-D-Chg-OH (CAS 69901-85-5) serves as a key building block in solid-phase peptide synthesis. Its N-carboxybenzyl (Z) protection allows orthogonal deprotection strategies for constructing neuroactive or anticancer peptides [3].
The D-configuration of cyclohexylglycine enables precise chiral induction in catalysis and supramolecular chemistry:
Table 3: Stereochemical Concepts Illustrated by D-Cyclohexylglycine
Concept | Role of D-Cyclohexylglycine | Practical Impact |
---|---|---|
Axial Chirality Induction | Steric bias in BINOL-derived catalysts | Enhanced ee in asymmetric hydrogenation |
Diastereotopic Group Discrimination | Distinct NMR shifts for α-CH₂ protons (Δδ = 0.43 ppm) | Probes local chirality in peptides |
Cryptochirality Detection | Magnifies CD signals in metal-coordinated frameworks | Sensors for chiral pollutant detection |
The Thorpe-Ingold effect from its gem-disubstituted cyclohexyl group accelerates ring-closing reactions in lactam formation—a geometric constraint exploited in IMiD drug analogs like lenalidomide [7].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1